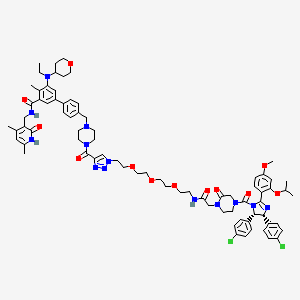
PROTAC EZH2 Degrader-2
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
PROTAC EZH2 Degrader-2 is a proteolysis-targeting chimera (PROTAC) designed to target and degrade the enhancer of zeste homolog 2 (EZH2) protein. EZH2 is a component of the polycomb repressive complex 2 (PRC2) and plays a crucial role in gene silencing through histone methylation. Overexpression or mutation of EZH2 is associated with various cancers, making it a significant target for therapeutic intervention .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of PROTAC EZH2 Degrader-2 involves the conjugation of an EZH2 ligand with an E3 ligase ligand via a linker. The synthetic route typically includes:
EZH2 Ligand Synthesis: The EZH2 ligand is synthesized through a series of organic reactions, including amide bond formation and aromatic substitution.
E3 Ligase Ligand Synthesis: The E3 ligase ligand, often derived from thalidomide or lenalidomide, is synthesized through similar organic reactions.
Linker Attachment: The linker, which connects the EZH2 ligand and the E3 ligase ligand, is attached through esterification or amidation reactions.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using automated synthesizers and purification techniques such as high-performance liquid chromatography (HPLC). The process is optimized for yield and purity to meet pharmaceutical standards .
化学反应分析
Types of Reactions
PROTAC EZH2 Degrader-2 undergoes several types of chemical reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the aromatic rings.
Reduction: Reduction reactions can occur at the amide bonds, converting them to amines.
Substitution: Aromatic substitution reactions can modify the functional groups on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens and nitrating agents are employed under controlled conditions.
Major Products
The major products formed from these reactions include modified versions of this compound with altered functional groups, which can affect its binding affinity and degradation efficiency .
科学研究应用
PROTAC EZH2 Degrader-2 has a wide range of scientific research applications:
Chemistry: It is used to study the chemical properties and reactivity of PROTACs.
Biology: The compound is employed in cellular assays to investigate the role of EZH2 in gene regulation and cancer progression.
Medicine: this compound is being explored as a potential therapeutic agent for cancers with EZH2 overexpression or mutation.
作用机制
PROTAC EZH2 Degrader-2 exerts its effects by inducing the degradation of the EZH2 protein. The compound binds to EZH2 and recruits an E3 ubiquitin ligase, which tags EZH2 with ubiquitin molecules. This ubiquitination marks EZH2 for degradation by the proteasome, leading to a reduction in EZH2 levels and subsequent reactivation of silenced genes. The molecular targets involved include EZH2, E3 ligase, and the proteasome pathway .
相似化合物的比较
Similar Compounds
PROTAC EZH2 Degrader-1: Another PROTAC targeting EZH2, but with different linker and ligand structures.
Tazemetostat: A small molecule inhibitor of EZH2 that does not induce degradation but inhibits its enzymatic activity.
Uniqueness
PROTAC EZH2 Degrader-2 is unique in its ability to induce the degradation of EZH2, rather than merely inhibiting its activity. This degradation leads to a more sustained and effective reduction in EZH2 levels, offering potential advantages in therapeutic applications .
属性
分子式 |
C77H93Cl2N13O12 |
|---|---|
分子量 |
1463.5 g/mol |
IUPAC 名称 |
5-[4-[[4-[1-[2-[2-[2-[2-[[2-[4-[(4R,5S)-4,5-bis(4-chlorophenyl)-2-(4-methoxy-2-propan-2-yloxyphenyl)-4,5-dihydroimidazole-1-carbonyl]-2-oxopiperazin-1-yl]acetyl]amino]ethoxy]ethoxy]ethoxy]ethyl]triazole-4-carbonyl]piperazin-1-yl]methyl]phenyl]-N-[(4,6-dimethyl-2-oxo-1H-pyridin-3-yl)methyl]-3-[ethyl(oxan-4-yl)amino]-2-methylbenzamide |
InChI |
InChI=1S/C77H93Cl2N13O12/c1-8-91(61-23-33-100-34-24-61)67-43-58(42-64(53(67)6)74(95)81-45-65-51(4)41-52(5)82-75(65)96)55-11-9-54(10-12-55)46-86-26-28-87(29-27-86)76(97)66-47-90(85-84-66)32-36-102-38-40-103-39-37-101-35-25-80-69(93)48-88-30-31-89(49-70(88)94)77(98)92-72(57-15-19-60(79)20-16-57)71(56-13-17-59(78)18-14-56)83-73(92)63-22-21-62(99-7)44-68(63)104-50(2)3/h9-22,41-44,47,50,61,71-72H,8,23-40,45-46,48-49H2,1-7H3,(H,80,93)(H,81,95)(H,82,96)/t71-,72+/m1/s1 |
InChI 键 |
RRDJNHBEROQEFR-KPBBBUKSSA-N |
手性 SMILES |
CCN(C1CCOCC1)C2=CC(=CC(=C2C)C(=O)NCC3=C(C=C(NC3=O)C)C)C4=CC=C(C=C4)CN5CCN(CC5)C(=O)C6=CN(N=N6)CCOCCOCCOCCNC(=O)CN7CCN(CC7=O)C(=O)N8[C@H]([C@H](N=C8C9=C(C=C(C=C9)OC)OC(C)C)C1=CC=C(C=C1)Cl)C1=CC=C(C=C1)Cl |
规范 SMILES |
CCN(C1CCOCC1)C2=CC(=CC(=C2C)C(=O)NCC3=C(C=C(NC3=O)C)C)C4=CC=C(C=C4)CN5CCN(CC5)C(=O)C6=CN(N=N6)CCOCCOCCOCCNC(=O)CN7CCN(CC7=O)C(=O)N8C(C(N=C8C9=C(C=C(C=C9)OC)OC(C)C)C1=CC=C(C=C1)Cl)C1=CC=C(C=C1)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















